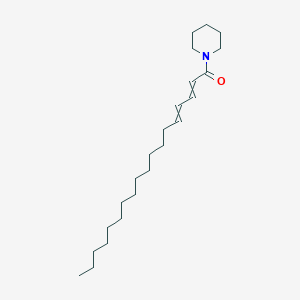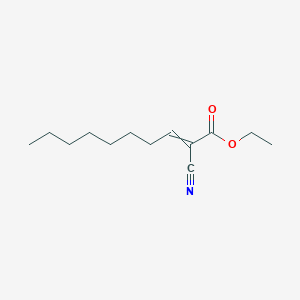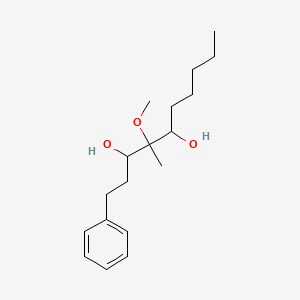
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone with two hydroxyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.
Addition of Hydroxyl Groups: Hydroxyl groups are added through hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide (CH3I) and methanol (CH3OH) under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-4-methyl-1-phenylpentane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylhexane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylheptane-3,5-diol
Uniqueness
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its longer decane backbone compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
185509-47-1 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-methoxy-4-methyl-1-phenyldecane-3,5-diol |
InChI |
InChI=1S/C18H30O3/c1-4-5-7-12-16(19)18(2,21-3)17(20)14-13-15-10-8-6-9-11-15/h6,8-11,16-17,19-20H,4-5,7,12-14H2,1-3H3 |
InChI Key |
FWQINMJOPRFJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)(C(CCC1=CC=CC=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


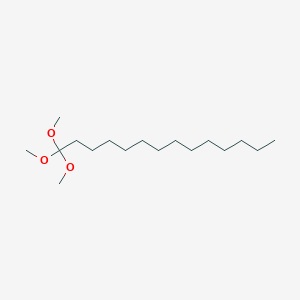


![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
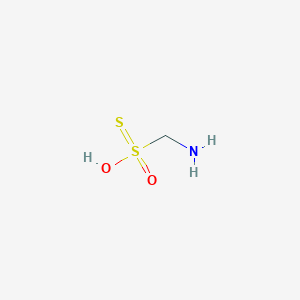
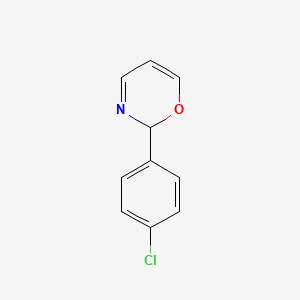


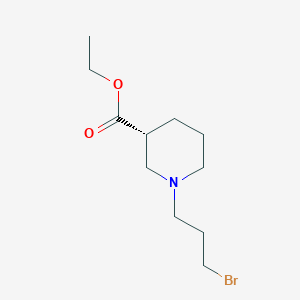
![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
